Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
“Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a complex organic compound. The “tert-butyl” part refers to a functional group (R−C(CH3)3) in organic chemistry where R represents an alkyl group or an aryl group . The “5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” part refers to a spirocyclic compound, which is a type of chemical compound that features atoms arranged in a spiral chain .
Scientific Research Applications
Synthesis and Characterization
Efficient Synthesis Approaches : Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate has been a focus in synthesis research. For instance, an efficient synthesis of a spirocyclic oxindole analogue, which is closely related, was achieved through key steps like dianion alkylation and cyclization, demonstrating the compound's potential in scalable synthesis processes (Teng, Zhang, & Mendonça, 2006).
Spectroscopic and Structural Analysis : New indoline derivatives, akin to tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate, have been synthesized and analyzed for their spectral properties and crystal structures. Such studies highlight the compound's relevance in crystallography and molecular structure analysis (Sharma et al., 2016).
Chemical Space Exploration
- Novel Compound Synthesis : Research has focused on synthesizing novel compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which share structural similarities with tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate. These compounds provide access to new chemical spaces and have potential in developing unique chemical structures (Meyers et al., 2009).
Intermediate in Pharmaceutical Synthesis
- Pharmaceutical Compound Intermediates : Compounds structurally similar to tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate have been synthesized as intermediates in biologically active compounds. This showcases the potential application of such compounds in the synthesis of pharmaceutical agents, like crizotinib (Kong et al., 2016).
Biological Research Applications
- c-Met/ALK Inhibitors : Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, closely related to tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate, have been studied as c-Met/ALK dual inhibitors, showing potential in pharmacological and antitumor assays. This indicates the compound's potential application in cancer research and treatment (Li et al., 2013).
Future Directions
The future directions for research on “Tert-butyl 5-chlorospiro[indoline-3,4’-piperidine]-1’-carboxylate” could involve further exploration of its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological activities could be investigated, given the known activities of similar spirocyclic compounds .
properties
IUPAC Name |
tert-butyl 5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONFPBXPHBCLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676490 | |
Record name | tert-Butyl 5-chloro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate | |
CAS RN |
637362-21-1 | |
Record name | tert-Butyl 5-chloro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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